Ethanone, diphenyl(phenylimino)- chemical structure and molecular weight
Ethanone, diphenyl(phenylimino)- chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethanone, diphenyl(phenylimino)- , a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into its chemical nature, synthesis, and potential applications, grounded in established scientific principles.
Core Molecular Identity and Physicochemical Properties
Ethanone, diphenyl(phenylimino)-, also known by its systematic name 1,2-diphenyl-2-(phenylimino)ethanone , is an organic compound with a distinct molecular architecture. It features a central ethanone core bonded to two phenyl groups and a phenylimino substituent.
The fundamental properties of this molecule are summarized below:
| Property | Value | Source |
| CAS Number | 4198-95-2 | [1] |
| Molecular Formula | C₂₀H₁₅NO | |
| Molecular Weight | 285.34 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N=C(C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| InChI Key | Not available |
Structural Elucidation: A Closer Look
The chemical structure of Ethanone, diphenyl(phenylimino)- is presented below. The molecule's conformation, particularly the spatial arrangement of the three phenyl rings, will significantly influence its reactivity and intermolecular interactions. In the structurally related 1,2-diphenyl-2-(m-tolylamino)ethanone, two of the benzene rings are nearly coplanar, while the third is almost perpendicular to them.[2] This arrangement minimizes steric hindrance and dictates how the molecule packs in a crystalline lattice.
Caption: Chemical structure of Ethanone, diphenyl(phenylimino)-.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of Ethanone, diphenyl(phenylimino)- (CAS 4198-95-2) is not explicitly documented in readily available literature, its structure suggests a logical synthetic pathway originating from common starting materials. A plausible approach involves the condensation of an α-dicarbonyl compound with a primary amine.
Proposed Synthetic Pathway
A likely synthetic route to 1,2-diphenyl-2-(phenylimino)ethanone would involve the reaction of benzil (1,2-diphenylethane-1,2-dione) with aniline. This reaction is a classic example of the formation of a Schiff base (an imine) from a ketone and a primary amine.
Caption: Proposed synthesis of Ethanone, diphenyl(phenylimino)-.
This type of condensation is typically acid-catalyzed and involves the removal of water to drive the reaction to completion. The reactivity of the carbonyl groups in benzil allows for the selective formation of the mono-imine under controlled conditions.
Spectroscopic Characterization (Anticipated)
Direct spectroscopic data (NMR, IR, MS) for Ethanone, diphenyl(phenylimino)- is not currently available in public databases. However, based on its structure and data from analogous compounds, we can predict the key features of its spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl and imine functional groups.
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C=O Stretch: A strong absorption band is anticipated in the region of 1660-1700 cm⁻¹, characteristic of a conjugated ketone.
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C=N Stretch: A medium to strong absorption band for the imine double bond should appear in the 1640-1690 cm⁻¹ region. This may overlap with the carbonyl stretch, potentially leading to a broad or complex absorption feature.
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C-H Aromatic Stretch: Multiple sharp bands would be observed above 3000 cm⁻¹.
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C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region would be indicative of the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be dominated by signals from the aromatic protons of the three phenyl groups, likely appearing as a complex multiplet in the range of 7.0-8.0 ppm.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely >190 ppm) and the imine carbon (in the range of 160-170 ppm). The aromatic carbons would produce a series of signals between 120 and 140 ppm.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 285.34. Common fragmentation patterns would likely involve the loss of phenyl and carbonyl groups.
Potential Applications in Drug Discovery and Materials Science
While direct applications of Ethanone, diphenyl(phenylimino)- have not been extensively reported, the broader class of α-aminoketones and related structures has shown significant potential in several scientific domains.
Analogs as MCR-1 Inhibitors
A study on 1-phenyl-2-(phenylamino)ethanone derivatives has identified them as potential inhibitors of the MCR-1 protein. MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. The core structure of Ethanone, diphenyl(phenylimino)- shares features with these inhibitors, suggesting that it could serve as a scaffold for the design of new antibacterial agents that could help overcome antibiotic resistance.
Precursors in Organic Synthesis
The presence of both a ketone and an imine functional group makes Ethanone, diphenyl(phenylimino)- a potentially versatile intermediate in organic synthesis. These functional groups can be selectively targeted for further chemical transformations, allowing for the construction of more complex molecular architectures, including various heterocyclic systems.
Safety and Handling
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For related compounds, such as 1,2-dianilinoethane, the primary hazards are associated with skin and eye irritation.[3][4] Strong oxidizing agents are noted as incompatible materials.[5]
Conclusion and Future Directions
Ethanone, diphenyl(phenylimino)- is a well-defined chemical entity with a clear molecular structure and weight. While specific experimental data on its properties and reactivity are sparse, its structural relationship to compounds with known biological activity, particularly in the realm of antibiotic resistance, makes it a molecule of significant interest for further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and comprehensive spectroscopic characterization (NMR, IR, MS, and single-crystal X-ray diffraction) are crucial next steps.
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Biological Screening: Evaluation of its biological activity, particularly as an inhibitor of MCR-1 and other relevant drug targets, is warranted based on the activity of structurally related compounds.
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Exploration of Chemical Reactivity: A systematic study of its reactivity would unlock its potential as a versatile building block in organic synthesis.
This technical guide serves as a foundational resource for researchers and professionals interested in Ethanone, diphenyl(phenylimino)-, providing a scientifically grounded starting point for future exploration and application.
References
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PubChem. (n.d.). (2e)-1,2-Diphenyl-2-(phenylimino)ethanol. Retrieved from [Link]
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Chemsrc. (2025). 1,2-diphenyl-2-phenylimino-ethanone | CAS#:4198-95-2. Retrieved from [Link]
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García-López, J. A., et al. (2007). 1,2-Diphenyl-2-(m-tolylamino)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3107. Retrieved from [Link]
